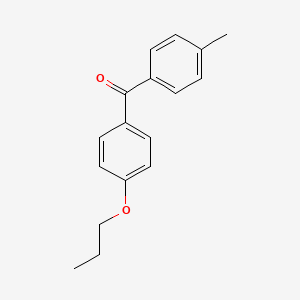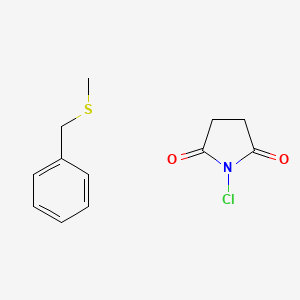
1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective chlorination of the nitrogen atom. Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions .
Methylsulfanylmethylbenzene can be synthesized through the reaction of benzyl chloride with sodium methylsulfide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
化学反応の分析
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Chlorination: It acts as a chlorinating agent, transferring the chlorine atom to electron-rich substrates such as aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium hypochlorite, t-butylhypochlorite, and various organic solvents. Major products formed from these reactions include chlorinated aromatic compounds, aldehydes, ketones, and substituted pyrrolidinediones .
科学的研究の応用
1-Chloropyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a chlorinating agent and mild oxidant in organic synthesis.
Medicine: It serves as a pharmaceutical intermediate in the production of antibiotics.
Industry: It is used in the production of rubber additives and as a swimming pool disinfectant.
Methylsulfanylmethylbenzene is used as a precursor in the synthesis of various sulfur-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
作用機序
The mechanism of action of 1-chloropyrrolidine-2,5-dione involves the transfer of the chlorine atom to electron-rich substrates, resulting in the formation of chlorinated products. The N–Cl bond in the compound is highly reactive, making it an effective chlorinating agent . In oxidation reactions, it acts as a mild oxidant, converting alcohols to aldehydes and ketones .
Methylsulfanylmethylbenzene undergoes nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, leading to the formation of various sulfur-containing compounds .
類似化合物との比較
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity patterns and are used as halogenating agents in organic synthesis. 1-chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and its ability to selectively chlorinate electron-rich substrates .
Similar compounds include:
N-Bromosuccinimide: Used for bromination reactions.
N-Iodosuccinimide: Used for iodination reactions.
Chloramine-T: Another chlorinating agent with broader applications.
Methylsulfanylmethylbenzene is similar to other thioethers, such as ethyl methyl sulfide and dimethyl sulfide . These compounds share similar reactivity patterns and are used as precursors in the synthesis of sulfur-containing compounds.
特性
CAS番号 |
65824-49-9 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC名 |
1-chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene |
InChI |
InChI=1S/C8H10S.C4H4ClNO2/c1-9-7-8-5-3-2-4-6-8;5-6-3(7)1-2-4(6)8/h2-6H,7H2,1H3;1-2H2 |
InChIキー |
GZPTVBWRGKZTAR-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


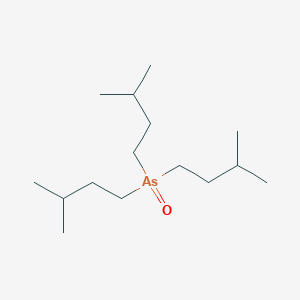

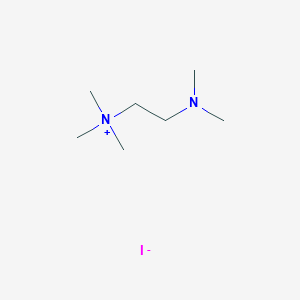
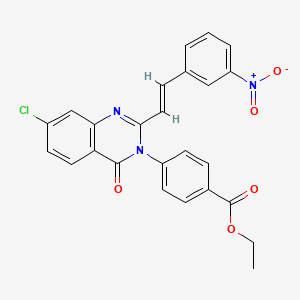
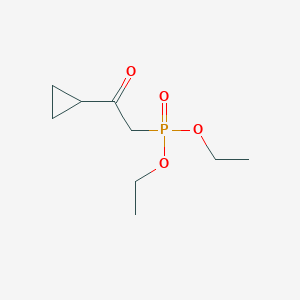
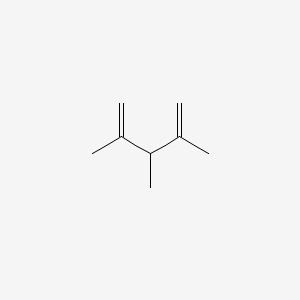
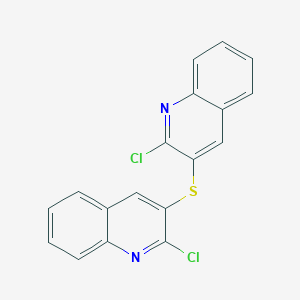
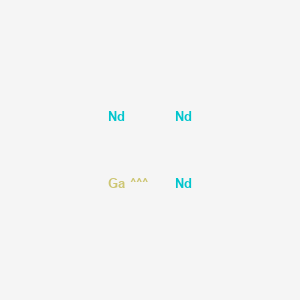
![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

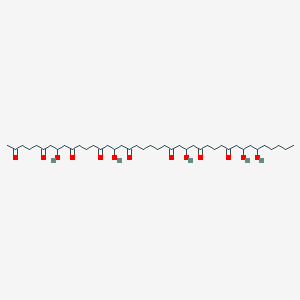
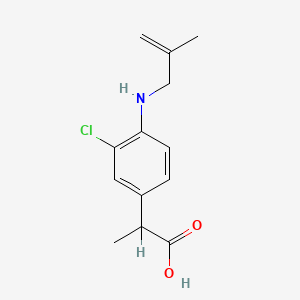
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
